1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol

Description

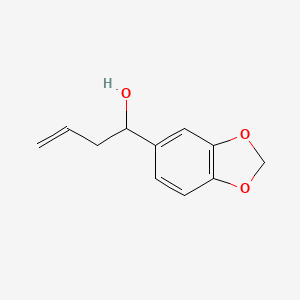

1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol is a secondary alcohol featuring a 1,3-benzodioxole aromatic system attached to a four-carbon chain with a terminal hydroxyl group and a double bond at the C3 position. The benzodioxole moiety (a fused benzene ring with two oxygen atoms at the 1,3-positions) confers electronic and steric properties that influence reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h2,4-6,9,12H,1,3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBKADULYGBKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC2=C(C=C1)OCO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278319 | |

| Record name | 1-(1,3-benzodioxol-5-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-61-5 | |

| Record name | NSC7010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-benzodioxol-5-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Attachment of the Butenol Chain: The butenol chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the benzodioxole derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products:

Oxidation: Formation of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-one.

Reduction: Formation of 1-(1,3-Benzodioxol-5-yl)butan-1-ol.

Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and interacting with cellular proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

The alkene in the butenol chain may enable conjugation with the benzodioxole ring, altering UV-Vis absorption profiles relative to saturated analogs.

Synthetic Pathways: Chalcones () are synthesized via base-catalyzed aldol condensation, but the target compound would require selective hydroxylation or reduction steps. Cathinones like Eutylone () involve β-keto-amine formation, diverging from the alcohol synthesis.

Spectroscopic Properties :

- IR Spectroscopy : The hydroxyl group (~3200–3600 cm⁻¹) and alkene (~1640 cm⁻¹) would distinguish it from ketones (C=O ~1700 cm⁻¹) and thioureas (N-H ~3300 cm⁻¹, C=S ~1250 cm⁻¹) .

- NMR : The benzodioxole protons resonate as a singlet (~δ 6.0–6.5 ppm for H-5 and H-6), while the alkene protons (C3) would show coupling (J = 10–16 Hz) in ¹H NMR .

Biological and Pharmacological Relevance: Cathinones (e.g., Eutylone) exhibit stimulant effects due to amine groups interacting with neurotransmitter transporters . The target compound lacks an amine, suggesting different bioactivity. Chalcones () often display antimicrobial or anticancer properties, but the hydroxyl group in the target compound may modulate toxicity or solubility.

Crystallographic Behavior :

- Benzodioxole derivatives (e.g., 1-(1,3-benzodioxol-5-yl)butan-1-one) adopt envelope conformations in the solid state, stabilized by weak C–H⋯O hydrogen bonds . The hydroxyl group in the target compound could strengthen such interactions, influencing crystal packing.

Biological Activity

1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{12}O_{4}, with a molar mass of approximately 208.21 g/mol. The compound features a benzodioxole moiety and a butenol chain, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Effects

The compound's anticancer properties have been a focal point in several studies. It has been observed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to cell cycle arrest and programmed cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 83 | Apoptosis induction via caspase activation |

| NCI-H460 (Lung) | 368 | Mitochondrial dysfunction |

| COLO-205 (Colon) | 121 | Cell cycle arrest and apoptosis |

The mechanism of action for this compound primarily involves its interaction with cellular proteins and pathways that regulate apoptosis and cell proliferation. It is believed to modulate key proteins involved in the apoptotic pathway, leading to increased sensitivity of cancer cells to therapeutic interventions .

Study on Anticancer Activity

In a study published in ACS Omega, researchers evaluated the cytotoxic effects of various compounds related to benzodioxole derivatives. They found that this compound significantly inhibited the growth of several cancer cell lines, including MCF-7 and COLO-205. The study highlighted its potential as a lead compound for further drug development .

Antimicrobial Efficacy Research

A separate investigation focused on the antimicrobial properties of the compound. The results indicated that at concentrations as low as 50 µg/mL, it effectively inhibited bacterial growth in vitro, suggesting its potential use in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.